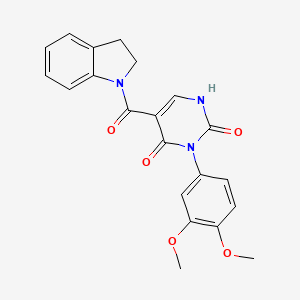
1-(2-Amino-4-chlorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-4-chlorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid, commonly known as 'ATPC,' is a pyrazole derivative that has been extensively utilized in scientific research. ATPC has been shown to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism Of Action
ATPC acts as a competitive antagonist of the NMDA receptor, binding to the glycine site on the receptor and preventing the binding of glycine, an essential co-agonist for NMDA receptor activation. This results in the inhibition of NMDA receptor-mediated calcium influx and subsequent downstream signaling pathways. The inhibition of NMDA receptor activity has been shown to have a wide range of effects on various biological processes, including synaptic plasticity, learning, and memory.
Biochemical And Physiological Effects
ATPC has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its role as an NMDA receptor antagonist, ATPC has been shown to modulate the activity of other ion channels and receptors, including GABA-A receptors and voltage-gated calcium channels. ATPC has also been shown to inhibit the activity of various enzymes, including nitric oxide synthase and cyclooxygenase-2. These effects have been implicated in the modulation of pain perception, inflammation, and angiogenesis.
Advantages And Limitations For Lab Experiments
ATPC has several advantages as a research tool. It is a potent and selective NMDA receptor antagonist, making it a valuable tool for studying the role of NMDA receptors in various biological processes. ATPC has also been shown to have a long half-life and good solubility, making it suitable for use in in vivo experiments. However, ATPC also has some limitations. It has been shown to exhibit some off-target effects, which may complicate the interpretation of experimental results. Additionally, ATPC has not been extensively studied in humans, and its safety profile in humans is not well established.
Future Directions
ATPC has shown promising results in various scientific research fields, and there are several future directions for its use. One potential application is in the treatment of pain and addiction. ATPC has been shown to modulate pain perception and reduce drug-seeking behavior in preclinical models, making it a potential candidate for the development of new pain and addiction treatments. Additionally, ATPC has been shown to have anti-inflammatory and anti-angiogenic effects, making it a potential candidate for the treatment of various inflammatory diseases and cancers. Further research is needed to fully understand the potential applications of ATPC in these areas.
Synthesis Methods
ATPC can be synthesized using a multi-step process involving the reaction of 2-amino-4-chlorophenylhydrazine with 1,1,1-trifluoroacetone, followed by cyclization with ethyl acetoacetate and subsequent hydrolysis to yield the final product. This synthesis method has been well established in the literature and has been used to produce ATPC in both small and large quantities.
Scientific Research Applications
ATPC has been utilized in various scientific research fields, including neuroscience, pharmacology, and cancer research. In neuroscience, ATPC has been shown to modulate the activity of NMDA receptors, which play a crucial role in synaptic plasticity and memory formation. In pharmacology, ATPC has been used to study the effects of NMDA receptor antagonists on pain perception and addiction. In cancer research, ATPC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
properties
IUPAC Name |
1-(2-amino-4-chlorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O2/c12-5-1-2-8(7(16)3-5)18-4-6(10(19)20)9(17-18)11(13,14)15/h1-4H,16H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIIOJQTTMKOCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)N2C=C(C(=N2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-4-chlorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone](/img/structure/B2988842.png)

![(4R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2988845.png)
![ethyl 4-({[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2988847.png)







![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2988860.png)
![N-cyclopentyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2988861.png)